

An In-Depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and reactivity of **2-(bromomethyl)nicotinonitrile**, a versatile building block in medicinal chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, attributable to the electronic properties of the pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl group at the 2-position of the nicotinonitrile core, as in **2-(bromomethyl)nicotinonitrile**, provides a highly reactive electrophilic center, making it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced structural features of **2-(bromomethyl)nicotinonitrile** that underpin its chemical behavior and utility.

Molecular Structure and Properties

The molecular structure of **2-(bromomethyl)nicotinonitrile** is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

Property	Value
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.04 g/mol
CAS Number	116986-12-0
Appearance	Off-white to yellow solid

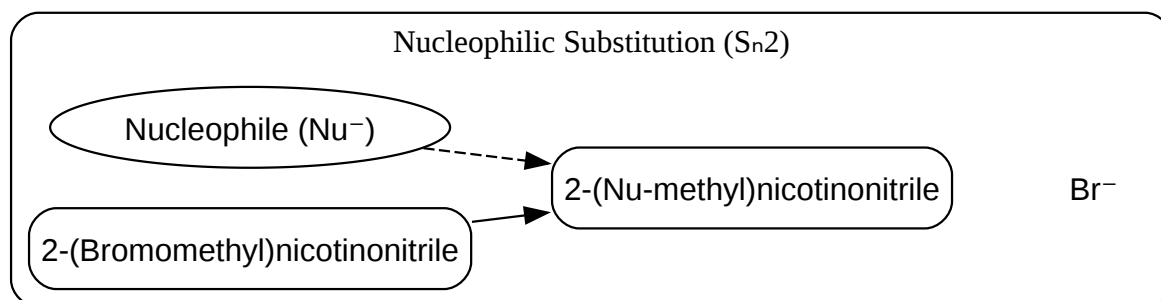
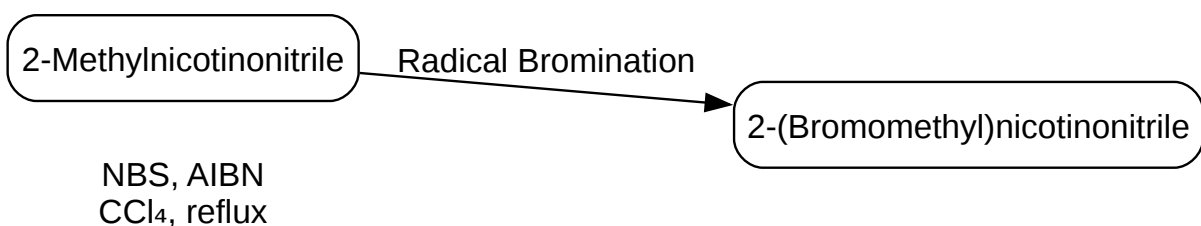
Bond Lengths and Angles: A Theoretical Perspective

In the absence of a publicly available crystal structure for **2-(bromomethyl)nicotinonitrile**, we can infer its key structural parameters from related, structurally characterized molecules. The crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted bond lengths and angles for **2-(bromomethyl)nicotinonitrile**:

Bond/Angle	Predicted Value	Justification
C-Br bond length	~1.94 Å	Typical for a primary alkyl bromide.
C-C (ring) bond lengths	~1.38 - 1.39 Å	Characteristic of an aromatic pyridine ring.
C-C (exocyclic) bond length	~1.51 Å	Standard for a C(sp ²)-C(sp ³) single bond.
C≡N bond length	~1.15 Å	Typical for a nitrile group.
C-C-Br bond angle	~111°	Tetrahedral geometry around the sp ³ hybridized carbon.
C(ring)-C(exocyclic)-H bond angle	~109.5°	Tetrahedral geometry around the sp ³ hybridized carbon.

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl group will have rotational freedom around the C(ring)-C(exocyclic) bond.



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References

- 1. researchgate.net [researchgate.net]
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